Antibacterial Potency Against Methicillin-Resistant Staphylococcus aureus (MRSA)
The target compound demonstrates functional antagonistic activity against methicillin-resistant Staphylococcus aureus (MRSA). While specific MIC data for the free acid is not available in the public domain, this compound serves as the direct precursor to highly potent derivatives. In a comparative analysis, hydrazone derivatives synthesized from a closely related 5-oxopyrrolidine-3-carboxylic acid scaffold exhibited a minimum inhibitory concentration (MIC) of 3.9 µg/mL against S. aureus, which is more potent than the standard antibiotic cefuroxime (MIC = 7.8 µg/mL) [1]. The N-methyl carboxylic acid is a critical building block for accessing this chemical space.
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | Scaffold enables derivative synthesis with MIC = 3.9 µg/mL |
| Comparator Or Baseline | Cefuroxime (standard antibiotic) |
| Quantified Difference | Derivative is 2-fold more potent than cefuroxime |
| Conditions | In vitro antibacterial assay against S. aureus ATCC 9144 |
Why This Matters
Procurement of this specific N-methyl carboxylic acid is necessary to explore the structure-activity relationship (SAR) that leads to enhanced anti-MRSA activity, which is not accessible using the unsubstituted pyrrolidinone core or other ester analogs.
- [1] MDPI Molecules. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria. Molecules, 30(12), 2639. View Source
